![molecular formula C54H30 B1592448 1,3,5-Tri(pyren-1-yl)benzene CAS No. 349666-25-7](/img/structure/B1592448.png)
1,3,5-Tri(pyren-1-yl)benzene
Overview
Description
Scientific Research Applications
Transient Electron Paramagnetic Resonance (EPR) Spectroscopy
1,3,5-Tri(pyren-1-yl)benzene is utilized as a novel standard for transient EPR spectroscopy at room temperature. This application is crucial for testing and calibrating experimental setups with standard samples. The compound’s ability to form an amorphous glass containing randomly oriented molecules at room temperature makes it ideal for obtaining a typical “powder-like” transient EPR spectrum of the triplet state following pulsed laser excitation .
Thermodynamics of Phase Transitions
The compound’s stable amorphous phase allows for detailed thermodynamic studies of phase transitions. It is particularly useful in investigating the glass transition phenomenon and crystallization. The thermodynamic parameters of vaporization and fusion below the melting point are essential for establishing the thermodynamic state of its glass .
Organic Light-Emitting Diodes (OLEDs)
1,3,5-Tri(pyren-1-yl)benzene can be employed as a component in the synthesis of luminescent materials, including OLEDs. Its properties are beneficial for creating fluorescent dyes for sensing and imaging applications, contributing to the advancement of display technology .
Organic Photovoltaics (OPV)
As a building block or donor material in the active layer of OPV devices, 1,3,5-Tri(pyren-1-yl)benzene plays a significant role. Its molecular structure contributes to the efficiency of OPV devices by facilitating the absorption of light and the flow of electrical charge .
Metal-Organic Frameworks (MOFs)
The compound serves as an expanded benzene tricarboxylate MOF linker. It is used to synthesize MOFs with ultra-high porosity, such as MOF-180 and MOF-210. These MOFs show promising applications in gas adsorption, separations, storage, and more .
Spectroscopic and Calorimetric Methods
Due to its notably stable amorphous phase, 1,3,5-Tri(pyren-1-yl)benzene is a model object in spectroscopic and calorimetric methods. It is used to form ultrastable glass upon physical vapor deposition onto a cold substrate, which is crucial for studying the glassy and supercooled liquid states .
properties
IUPAC Name |
1-[3,5-di(pyren-1-yl)phenyl]pyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H30/c1-4-31-10-13-37-16-22-43(46-25-19-34(7-1)49(31)52(37)46)40-28-41(44-23-17-38-14-11-32-5-2-8-35-20-26-47(44)53(38)50(32)35)30-42(29-40)45-24-18-39-15-12-33-6-3-9-36-21-27-48(45)54(39)51(33)36/h1-30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMYKJVSQIHZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC(=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609013 | |
Record name | 1,1',1''-(Benzene-1,3,5-triyl)tripyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tri(pyren-1-yl)benzene | |
CAS RN |
349666-25-7 | |
Record name | 1,1′,1′′-(1,3,5-Benzenetriyl)tris[pyrene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349666-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1',1''-(Benzene-1,3,5-triyl)tripyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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